An In-depth Technical Guide on the Mechanism of Action of IR808 in Cancer Cells
An In-depth Technical Guide on the Mechanism of Action of IR808 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core mechanisms through which the near-infrared (NIR) cyanine dye IR808 exerts its anti-cancer effects. IR808 is a versatile theranostic agent, functioning as both a photosensitizer for therapy and a fluorescent probe for imaging. Its primary therapeutic action is triggered by near-infrared light, typically at a wavelength of 808 nm, which offers the advantage of deeper tissue penetration compared to visible light. The anti-cancer efficacy of IR808 stems from its ability to induce both photothermal and photodynamic effects, leading to tumor cell destruction through distinct but often synergistic pathways.
Core Mechanism of Action: A Dual Phototherapeutic Approach
Upon excitation with 808 nm NIR light, IR808 initiates two primary cytotoxic processes: Photothermal Therapy (PTT) and Photodynamic Therapy (PDT). These processes can lead to different forms of cell death, including apoptosis and necrosis.
The principal mechanism of PTT involves the conversion of absorbed light energy into heat. IR808 is an efficient photothermal agent, meaning it excels at non-radiative decay processes where electronic excitation energy is converted into vibrational energy, rapidly heating the local environment.[1] This localized hyperthermia (temperatures rising above 41°C) has several destructive effects on cancer cells:
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Protein Denaturation and Membrane Disruption: Elevated temperatures lead to the denaturation of essential proteins and enzymes, disrupting cellular functions. The integrity of cellular and organellar membranes is compromised, causing a loss of function and eventual cell death.[2]
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Coagulative Necrosis: At higher temperatures (approaching 60°C), the intense heat causes coagulative necrosis, a form of cell death characterized by the irreversible denaturation of intracellular proteins and membrane breakdown.[2]
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Enhanced Drug Delivery: In drug delivery systems, the heat generated can trigger the release of co-loaded chemotherapeutic agents in a spatiotemporally controlled manner.[3]
The photothermal conversion efficiency (η) is a key parameter for evaluating PTT agents. For instance, when integrated into a nanoplatform with Au-Bi bimetallic nanoparticles, IR808 contributed to a photothermal conversion efficiency of 34.2%.[4][5]
Concurrent with its photothermal effects, IR808 can also act as a photosensitizer to generate cytotoxic reactive oxygen species (ROS).[6] This process, known as photodynamic therapy, is typically oxygen-dependent.
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Generation of Reactive Oxygen Species (ROS): After absorbing a photon, the photosensitizer (IR808) transitions to an excited triplet state. It can then transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂) or other ROS like superoxide anions and hydroxyl radicals.[4][7][8]
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Oxidative Stress and Cellular Damage: ROS are highly reactive molecules that induce significant oxidative stress within the cell.[9] They indiscriminately damage key biomolecules, including lipids (leading to membrane peroxidation), proteins (causing functional inactivation), and nucleic acids (resulting in DNA damage).[10]
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Induction of Apoptosis: The extensive cellular damage triggered by ROS can activate intrinsic apoptotic pathways.[6][11] Damage to mitochondria, a primary site of ROS production, can lead to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.[6][7]
The dual PTT and PDT effects of IR808-based systems provide a synergistic approach to cancer therapy, enhancing the overall therapeutic efficacy.[4][6]
Affected Signaling Pathways
The hyperthermia and ROS generated by IR808-mediated phototherapy disrupt multiple intracellular signaling pathways, contributing to cell death and inhibition of tumor progression.
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Apoptosis Pathways: ROS-induced oxidative stress is a potent trigger for the intrinsic apoptosis pathway. Damage to the mitochondrial membrane leads to the release of pro-apoptotic factors, activating a cascade of caspases that execute programmed cell death.[6]
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Heat Shock Response: Hyperthermia from PTT can induce the expression of heat shock proteins (HSPs), such as HSP90, which is a cellular defense mechanism. However, combining PTT with HSP90 inhibitors can block this pro-survival signaling, leading to synergistic anti-tumor effects by interfering with pathways related to the cell cycle, Akt signaling, and hypoxia-inducible factor (HIF-1α).[12]
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Tumor Microenvironment and Immunity: Cell death induced by PTT/PDT, particularly immunogenic cell death (ICD), can release damage-associated molecular patterns (DAMPs).[13][14] This process can potentially stimulate an anti-tumor immune response by activating dendritic cells and promoting the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.[13][15][16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the efficacy of IR808-based systems.
Table 1: In Vitro Cytotoxicity and Cellular Effects
| Cell Line | System | Treatment | Cell Viability (%) | Observation | Reference |
|---|---|---|---|---|---|
| 4T1 | GVs-IR808 | GVs-IR808 + Laser | < 20% | Significant cell death observed. | [2] |
| 4T1 | GVs-IR808 | GVs-IR808 + US + Laser | ~5% | Ultrasound enhances cytotoxicity. | [2] |
| 4T1 & Hela | GVs-IR808 | GVs-IR808 only (0-200 µg/mL) | > 90% | Negligible toxicity without light. |[2] |
Table 2: In Vivo Anti-Tumor Efficacy
| Animal Model | System | Treatment Group | Outcome | Reference |
|---|---|---|---|---|
| 4T1 Tumor-bearing Mice | GVs-IR808 | GVs-IR808 + US + Laser | Significant tumor growth inhibition; prolonged survival. | [2] |
| Nude Mice with Cervical Tumors | IR808 Dye | IR808 Injection | Significant tumor-to-background fluorescence ratios. | [17][18] |
| B16-F10 Melanoma in BALB/c Mice | Melanin (endogenous) | 808 nm Laser Irradiation | Massive necrosis in melanin-containing tumor tissue. |[1] |
Table 3: Physicochemical and Performance Properties
| System | Property | Value | Notes | Reference |
|---|---|---|---|---|
| Au–Bi-GSH@IR808 | Photothermal Conversion Efficiency (η) | 34.2% | Upon 808 nm laser irradiation. | [4][5] |
| IR808@MnO | Diagnostic Sensitivity (Malignant Pleural Effusion) | 74.4% | Staining method for patient samples. | [5][19] |
| IR808@MnO | Diagnostic Specificity (Malignant Pleural Effusion) | 79.5% | Staining method for patient samples. |[5][19] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the mechanism of action of IR808.
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Objective: To assess the cytotoxicity of IR808 formulations with and without laser irradiation.
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Protocol:
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Cell Seeding: Cancer cells (e.g., 4T1, HeLa) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and cultured for 24 hours to allow for attachment.[2]
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of the IR808 formulation (e.g., 0-200 µg/mL). Control wells receive medium only.[2]
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Incubation: Cells are incubated with the formulation for a specified period (e.g., 12 hours).[2]
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Irradiation: For phototherapy groups, the designated wells are exposed to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).
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CCK-8 Assay: After irradiation and a further incubation period (e.g., 24 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
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Measurement: The plate is incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.
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Objective: To distinguish and quantify apoptotic versus necrotic cell death induced by IR808 phototherapy.
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Protocol:
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Cell Treatment: Cells are cultured in 6-well plates and treated with the IR808 formulation and/or laser irradiation as described above.
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Cell Harvesting: After treatment, both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
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Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
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Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
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Analysis: 400 µL of 1X Binding Buffer is added to each tube. The stained cells are analyzed by flow cytometry within 1 hour.
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Quantification: The cell population is gated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
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Objective: To evaluate the anti-tumor efficacy of IR808-based phototherapy in a living animal model.
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Protocol:
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Tumor Implantation: Nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1x10⁶ 4T1 cells) in the flank or another designated area. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2][18]
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Grouping and Administration: Mice are randomly divided into treatment groups (e.g., Saline, IR808 only, Saline + Laser, IR808 + Laser). The IR808 formulation is administered systemically via intravenous (tail vein) injection.[2][18]
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Biodistribution Imaging (Optional): The accumulation of the IR808 agent at the tumor site can be monitored over time using an in vivo imaging system (IVIS) to determine the optimal time for laser irradiation.[17]
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Laser Irradiation: At the time of peak tumor accumulation (e.g., 24 hours post-injection), the tumor area of the designated groups is irradiated with an 808 nm laser at a specific power density for a set duration.
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Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is often calculated using the formula: (Tumor Length × Tumor Width²) / 2.
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Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed. Tumors and major organs may be collected for histological analysis (e.g., H&E staining, TUNEL staining for apoptosis, Ki67 staining for proliferation).[2]
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Conclusion
The mechanism of action of IR808 in cancer cells is a multi-faceted process primarily driven by its photothermal and photodynamic properties upon activation by 808 nm NIR light. It effectively induces cell death through both necrosis and apoptosis by generating localized hyperthermia and cytotoxic ROS. This dual-action capability, combined with its utility in fluorescence imaging, makes IR808 a powerful agent in the development of advanced theranostic platforms. The ability to conjugate IR808 with targeting moieties or encapsulate it within nanocarriers further enhances its tumor specificity and therapeutic potential, paving the way for more effective and targeted cancer treatments.
References
- 1. Photothermal effect by 808-nm laser irradiation of melanin: a proof-of-concept study of photothermal therapy using B16-F10 melanotic melanoma growing in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A near infrared light activated phenothiazine based cancer cell specific phototherapeutic system: a synergistic approach to chemo-photothermal therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Reactive Oxygen Species-Based Nanomaterials for Cancer Therapy [frontiersin.org]
- 10. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Near-infrared light triggered multi-hit therapeutic nanosystem for tumor specific photothermal effect amplified signal pathway regulation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Near-infrared Light Triggered Activation of Pro-drug Combination Cancer Therapy and Induction of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Restoring the Immunity in the Tumor Microenvironment: Insights into Immunogenic Cell Death in Onco-Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiofrequency radiation reshapes tumor immune microenvironment into antitumor phenotype in pulmonary metastatic melanoma by inducing active transformation of tumor-infiltrating CD8+ T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
